1,5-Dihydroxyxanthone

Descripción

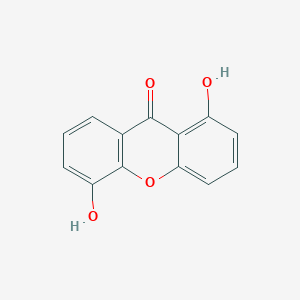

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-8-4-2-6-10-11(8)12(16)7-3-1-5-9(15)13(7)17-10/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIPFXZYOMIJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=CC=CC(=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420489 | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14686-65-8 | |

| Record name | 1,5-Dihydroxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 1,5-Dihydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,5-Dihydroxyxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-dihydroxyxanthone, a naturally occurring xanthone with potential therapeutic applications. The document details its primary natural sources, comprehensive isolation and purification protocols, and discusses its potential biological activities and associated signaling pathways.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant species, primarily within the families of Clusiaceae and Hypericaceae. These plants have a long history of use in traditional medicine, and their rich phytochemical profiles are of significant interest to the pharmaceutical industry. Key natural sources include:

-

Garcinia cowa : The root of this plant is a known source of this compound[1]. The Garcinia genus is rich in xanthones, which are considered chemotaxonomic markers for this group of plants.

-

Garcinia subelliptica : This species has also been reported to contain this compound.

-

Mammea africana : This plant is another documented natural source of the compound.

-

Hypericum japonicum : The aerial parts of this plant have been found to contain this compound-6-O-beta-D-glucoside, a glycosidic form of the target compound[2][3].

-

Cratoxylum pruniflorum : While a rich source of various xanthones, the presence of this compound in this species is also noted in the literature.

The biosynthesis of the xanthone scaffold in plants occurs through the shikimate and acetate pathways, leading to a diverse array of derivatives with varied biological activities[4].

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. While specific yields and purity can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology based on established procedures for xanthone isolation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.

Detailed Experimental Protocol

This protocol is a composite of standard methods for xanthone isolation from plant materials.

1. Plant Material Preparation and Extraction:

-

Starting Material: Air-dried and powdered plant material (e.g., roots of Garcinia cowa).

-

Extraction: The powdered material is subjected to exhaustive extraction with a suitable solvent. Methanol or dichloromethane are commonly used. Maceration or Soxhlet extraction can be employed. The process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

3. Column Chromatography:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are combined.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC[5][6][7].

-

A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Structural Elucidation:

-

The purity and identity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

Quantitative data for the isolation of this compound is not consistently reported across the literature. The yield is highly dependent on the plant source, geographical location, and the specific extraction and purification methods employed. However, for xanthones in general, yields from crude extracts can range from milligrams to grams per kilogram of dried plant material. Purity is typically assessed by HPLC and should be ≥95% for use in biological assays.

Biological Activity and Potential Signaling Pathways

While extensive research exists on the biological activities of various xanthones, specific studies on this compound are less common. However, based on the activities of structurally similar dihydroxyxanthones and other xanthones, several potential therapeutic applications and signaling pathway involvements can be inferred.

Many xanthones exhibit anti-inflammatory, antioxidant, and anticancer properties. These effects are often mediated through the modulation of key signaling pathways. For instance, other xanthone derivatives have been shown to regulate the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer[8][9][10][11]. Furthermore, the antioxidant effects of some xanthones are attributed to their ability to activate the Nrf2 pathway[12][13].

Based on this, a putative signaling pathway for the anti-inflammatory and antioxidant effects of this compound is proposed below. It is important to note that this is a hypothetical model based on the activities of related compounds and requires experimental validation for this compound.

Conclusion

This compound is a promising natural product with potential for development into a therapeutic agent. Its presence in various medicinal plants, coupled with the established methods for its isolation, makes it an accessible target for further research. Future studies should focus on the detailed elucidation of its biological mechanisms and its efficacy in preclinical models of disease. This guide provides a solid foundation for researchers and drug development professionals to initiate or advance their work on this intriguing molecule.

References

- 1. Two new xanthones from the stems of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthones from Hypericum japonicum and H. henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Aralyse - Preparative HPLC [aralyse.tech]

- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 9. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Isolating 1,5-Dihydroxyxanthone from Garcinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 1,5-dihydroxyxanthone, a naturally occurring xanthone found in various species of the Garcinia genus. This document outlines detailed experimental protocols for extraction and purification, presents key quantitative data in a structured format, and illustrates the putative signaling pathways modulated by this class of compounds.

Physicochemical and Spectroscopic Data of this compound

This compound (IUPAC Name: 1,5-dihydroxyxanthen-9-one) is a solid natural product with a molecular formula of C₁₃H₈O₄ and a molecular weight of 228.20 g/mol [1][2]. It has been reported in Garcinia subelliptica and Mammea africana[2]. The compound's key physicochemical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈O₄ | [1][2] |

| Molecular Weight | 228.20 g/mol | [1][2] |

| Physical Description | Solid | [2] |

| Melting Point | 286 °C | [2] |

| CAS Number | 14686-65-8 | [2] |

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

| C-1 | 161.7 | DMSO-d₆ | [3] |

| C-2 | 110.1 | DMSO-d₆ | [3] |

| C-3 | 136.7 | DMSO-d₆ | [3] |

| C-4 | 108.2 | DMSO-d₆ | [3] |

| C-4a | 156.9 | DMSO-d₆ | [3] |

| C-4b | 108.9 | DMSO-d₆ | [3] |

| C-5 | 160.9 | DMSO-d₆ | [3] |

| C-6 | 112.9 | DMSO-d₆ | [3] |

| C-7 | 134.1 | DMSO-d₆ | [3] |

| C-8 | 109.8 | DMSO-d₆ | [3] |

| C-8a | 155.8 | DMSO-d₆ | [3] |

| C-9 | 182.3 | DMSO-d₆ | [3] |

| C-9a | 106.8 | DMSO-d₆ | [3] |

Table 3: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-2 | 7.15 | dd | 8.4, 1.0 | DMSO-d₆ | [4] |

| H-3 | 7.65 | t | 8.4 | DMSO-d₆ | [4] |

| H-4 | 6.95 | dd | 8.4, 1.0 | DMSO-d₆ | [4] |

| H-6 | 7.35 | dd | 8.0, 1.5 | DMSO-d₆ | [4] |

| H-7 | 7.80 | t | 8.0 | DMSO-d₆ | [4] |

| H-8 | 7.20 | dd | 8.0, 1.5 | DMSO-d₆ | [4] |

| 1-OH | 12.61 | s | - | DMSO-d₆ | [4] |

| 5-OH | - | - | - | - | - |

Experimental Protocols for Isolation

The following sections detail a generalized yet comprehensive methodology for the isolation of this compound from Garcinia species, synthesized from various established protocols for xanthone extraction.

Plant Material Preparation and Extraction

A generalized procedure for the initial extraction from Garcinia plant material is as follows[5]:

-

Plant Material Preparation: Air-dry the plant material (e.g., stem bark, roots, or pericarp) at room temperature and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring[5].

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract[5].

Fractionation and Purification

The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and concentrate them to dryness using a rotary evaporator. Xanthones are typically enriched in the ethyl acetate and chloroform fractions[6].

-

Column Packing: Pack a glass column with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent system like n-hexane[5].

-

Sample Loading: Adsorb the dried ethyl acetate or chloroform fraction onto a small amount of silica gel and carefully load it onto the top of the packed column[5].

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and incrementally increase the proportion of ethyl acetate[5].

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest[5].

-

For further purification, subject the combined fractions containing this compound to column chromatography on Sephadex LH-20.

-

Use methanol as the mobile phase to remove smaller molecular weight impurities[5].

For obtaining a high-purity compound, a final polishing step using preparative HPLC is recommended[5]:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common choice. A small percentage of formic acid can be added to improve peak shape[5].

-

Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm)[5].

-

Collection: Collect the peak corresponding to this compound.

The final step to obtain pure crystalline this compound involves recrystallization from a suitable solvent or solvent system.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the logical flow of the isolation process and a putative signaling pathway modulated by xanthones.

Caption: General workflow for the isolation of this compound.

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on other xanthones suggest a role in modulating key inflammatory and antioxidant pathways[7][8][9]. The NF-κB and Nrf2 pathways are common targets. The following diagram illustrates a putative mechanism for the anti-inflammatory action of xanthones via inhibition of the NF-κB pathway.

Caption: Putative anti-inflammatory signaling pathway modulated by xanthones.

Conclusion

This guide provides a foundational framework for the isolation and study of this compound from Garcinia species. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 1,5-DIHYDROXYANTHRAQUINONE(117-12-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. repository.unsri.ac.id [repository.unsri.ac.id]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]

The Therapeutic Potential of 1,5-Dihydroxyxanthone Derivatives: An In-depth Analysis of Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The xanthone scaffold, a dibenzo-γ-pyrone framework, has long been recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 1,5-dihydroxyxanthone and its related derivatives have garnered significant interest for their potential as anticancer and antioxidant agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Structure-Activity Relationship of Dihydroxyxanthone Derivatives

The biological activity of dihydroxyxanthone derivatives is intricately linked to the number and position of hydroxyl groups on the xanthone core. These substitutions significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of dihydroxyxanthones against various cancer cell lines. The position of the hydroxyl groups plays a crucial role in determining the potency of these compounds.

In general, the presence of a hydroxyl group at the 1-position appears to be favorable for anticancer activity. For instance, a comparison of monohydroxyxanthones reveals that 1-hydroxyxanthone often exhibits greater potency than other positional isomers. When considering dihydroxyxanthones, the pattern of substitution is critical. For example, in some studies, 1,6-dihydroxyxanthone and 1,7-dihydroxyxanthone have shown potent anticancer effects. The addition of further hydroxyl groups to create tri- or tetrahydroxyxanthones can either enhance or diminish activity, suggesting a complex relationship between hydroxylation and cytotoxicity that is also dependent on the specific cancer cell line being tested.

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Anticancer Activity (IC50 in µM) of Selected Dihydroxy- and Trihydroxyxanthone Derivatives

| Compound | WiDr | MCF-7 | HeLa | HepG2 |

| 1,3-Dihydroxyxanthone | >1000 | - | 86.0 | 71.4 |

| 1,6-Dihydroxyxanthone | 355 | - | >200 | 40.4 |

| 1,7-Dihydroxyxanthone | - | - | - | 13.2 |

| 3,4-Dihydroxyxanthone | >1000 | - | - | - |

| 3,6-Dihydroxyxanthone | 643 | - | - | - |

| 1,3,6-Trihydroxyxanthone | 384 | 121.89 | - | 45.9 |

| 1,3,8-Trihydroxyxanthone | 254 | 184 | 277 | 63.1 |

| 1,5,6-Trihydroxyxanthone | 267 | 569 | 664 | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. A hyphen (-) indicates that data was not available.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are primarily attributed to their ability to scavenge free radicals. The arrangement of hydroxyl groups influences the stability of the resulting phenoxyl radical, a key factor in antioxidant efficacy. Dihydroxyxanthones with ortho or para positioning of hydroxyl groups often exhibit strong radical scavenging activity.

The antioxidant capacity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with the activity often expressed as an IC50 value.

Table 2: Antioxidant Activity (DPPH Scavenging IC50 in µM) of Selected Hydroxyxanthones

| Compound | DPPH IC50 (µM) |

| 1,6-Dihydroxyxanthone | 349 |

| 1,3,8-Trihydroxyxanthone | >500 |

| 1,5,6-Trihydroxyxanthone | >500 |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Key Signaling Pathways

Xanthone derivatives exert their biological effects through the modulation of various cellular signaling pathways. A prominent mechanism underlying their antioxidant and cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Many antioxidant compounds, including potentially this compound derivatives, can interact with Keap1, leading to the release of Nrf2. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.

A Comprehensive Technical Guide on the Pharmacological Properties of 1,5-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dihydroxyxanthone, a naturally occurring xanthone derivative found in various plant species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's core pharmacological properties, with a focus on its vasorelaxant, anticancer, antioxidant, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for the cited studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Core Pharmacological Properties

This compound exhibits a range of biological effects, with the most extensively studied being its influence on the cardiovascular and oncological systems. Furthermore, its capacity to modulate oxidative stress and inhibit key enzymes highlights its potential as a lead compound for therapeutic development.

Vasorelaxant Activity

This compound has been identified as a potent vasorelaxant agent. Studies on isolated rat coronary artery rings have demonstrated its ability to induce concentration-dependent relaxation. Notably, its mechanism of action is distinct from many other vasodilators as it is endothelium-independent[1]. The vasorelaxant effect is primarily mediated through the opening of voltage-gated potassium channels (Kv) and the partial inhibition of calcium influx through L-type voltage-operated Ca2+ channels[1].

Anticancer and Cytotoxic Activity

The anticancer potential of this compound and structurally related hydroxyxanthones has been evaluated against various cancer cell lines. While some studies suggest that trihydroxyxanthones may exhibit greater anticancer activity than dihydroxyxanthones like this compound, the latter still demonstrates cytotoxic effects. The precise mechanism of its anticancer action is an area of active investigation, with potential involvement of key signaling pathways that regulate cell proliferation and survival.

Antioxidant Activity

Like many phenolic compounds, this compound possesses antioxidant properties. In vitro assays have demonstrated its capacity to scavenge free radicals, although its activity may be comparatively lower than some trihydroxyxanthone counterparts due to differences in hydrogen bonding capabilities.

Enzyme Inhibitory Activity

A significant finding is the potent inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase, with a reported IC50 value in the nanomolar range[2][3]. This suggests a potential therapeutic application in cancers characterized by aberrant EGFR signaling. Additionally, there are indications that it may exhibit anticholinesterase activity[2][3].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro studies on this compound and its derivatives.

Table 1: Vasorelaxant Activity of 1,5-Dihydroxy-2,3-dimethoxy-xanthone (a related compound)

| Parameter | Value | Experimental System | Pre-contraction Agent | Reference |

| EC50 | 4.40 ± 1.08 µM | Rat coronary artery rings | 1 µM 5-hydroxytryptamine (5-HT) | [1] |

| Inhibition of CaCl2-induced vasoconstriction (endothelium-intact) | 89.9% at 34.7 µM | Rat coronary artery rings primed with 1 µM 5-HT | CaCl2 | [1] |

| Inhibition of CaCl2-induced vasoconstriction (endothelium-denuded) | 83.3% at 34.7 µM | Rat coronary artery rings primed with 1 µM 5-HT | CaCl2 | [1] |

| Inhibition of KCl-induced vasoconstriction (endothelium-denuded) | 34% at 34.7 µM | Rat coronary artery rings primed with 60 mM KCl | CaCl2 | [1] |

Table 2: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Assay Type | Reference |

| EGFR-tyrosine kinase | 90.34 nM | Kinase inhibition assay | [2][3] |

Table 3: Antioxidant and Anticancer Activities of a Dihydroxyxanthone (3b - a related compound)

| Activity | IC50 Value | Cell Line/Assay | Reference |

| Antioxidant (DPPH assay) | 349 ± 68 µM | 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Vasorelaxation Assay in Rat Coronary Artery

Objective: To determine the vasorelaxant effect of this compound and elucidate its mechanism of action.

Materials and Methods:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the hearts are excised. The coronary arteries are dissected and cut into rings (approximately 2 mm in length). For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.

-

Organ Bath Setup: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Experimental Procedure:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

-

The viability of the rings is assessed by contracting them with 60 mM KCl.

-

The presence or absence of functional endothelium is confirmed by the relaxation response to acetylcholine (1 µM) in rings pre-contracted with 5-hydroxytryptamine (5-HT, 1 µM).

-

After a washout period, a stable contraction is induced with 1 µM 5-HT.

-

Cumulative concentrations of this compound (or its derivatives) are added to the organ bath to obtain a concentration-response curve.

-

-

Mechanism of Action Studies:

-

To investigate the role of the endothelium, experiments are conducted in both endothelium-intact and endothelium-denuded rings.

-

To study the involvement of potassium channels, rings are pre-incubated with various potassium channel blockers (e.g., tetraethylammonium, 4-aminopyridine) before the addition of this compound.

-

To assess the role of calcium channels, experiments are performed in a Ca2+-free buffer. The rings are primed with a contractile agent (e.g., 5-HT or KCl), and then CaCl2 is added to induce contraction in the presence or absence of this compound.

-

In Vitro Anticancer MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials and Methods:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, WiDr for colorectal cancer, HeLa for cervical cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from micromolar to millimolar concentrations). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound.

Materials and Methods:

-

Reagent Preparation: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol.

-

Assay Procedure:

-

In a 96-well plate, 100 µL of various concentrations of this compound (dissolved in methanol) are mixed with 100 µL of the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

A control containing methanol and the DPPH solution is also measured. Ascorbic acid or another known antioxidant is used as a positive control.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

EGFR-Tyrosine Kinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on EGFR-tyrosine kinase activity.

Materials and Methods:

-

Assay Principle: A common method is an ELISA-based assay that measures the phosphorylation of a substrate by the EGFR kinase.

-

Procedure:

-

A microplate is coated with a substrate for the EGFR kinase (e.g., a synthetic peptide).

-

Recombinant human EGFR is added to the wells along with ATP and various concentrations of this compound.

-

The plate is incubated to allow the kinase reaction to proceed.

-

After incubation, the wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.

-

-

Data Analysis: The inhibitory activity is calculated as the percentage reduction in the signal compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its pharmacological effects.

Caption: Proposed mechanism of vasorelaxation by this compound.

Caption: Potential anticancer signaling pathways modulated by this compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising natural product with a multifaceted pharmacological profile. Its potent vasorelaxant and EGFR-tyrosine kinase inhibitory activities, coupled with its anticancer and antioxidant properties, make it a compelling candidate for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying its anticancer effects, including the identification of its direct cellular targets and its impact on various signaling pathways. In vivo studies are warranted to evaluate its efficacy and safety in animal models of cardiovascular diseases and cancer. Furthermore, structure-activity relationship studies could lead to the design and synthesis of novel analogs with enhanced potency and selectivity, paving the way for the development of new therapeutic agents based on the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. zen-bio.com [zen-bio.com]

- 3. Mechanisms of the vasorelaxant effect of 1, 5-dihydroxy-2, 3-dimethoxy-xanthone, an active metabolite of 1-hydroxy-2, 3, 5-trimethoxy-xanthone isolated from a Tibetan herb, Halenia elliptica, on rat coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies of 1,5-Dihydroxyxanthone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxyxanthone, a naturally occurring xanthone derivative found in plants such as Garcinia succifolia and Garcinia cowa, has emerged as a compound of significant interest in the field of drug discovery.[1] This technical guide provides an in-depth exploration of the current understanding of its mechanism of action, with a focus on its molecular targets and downstream cellular effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics.

Core Mechanism: Inhibition of EGFR-Tyrosine Kinase

The primary mechanism of action identified for this compound is the potent and specific inhibition of the epidermal growth factor receptor (EGFR)-tyrosine kinase. In vitro studies have demonstrated that this compound inhibits EGFR-tyrosine kinase with an IC50 value of 90.34 nM .[1] This inhibitory activity is comparable to that of known EGFR inhibitors, positioning this compound as a promising candidate for the development of anti-cancer therapies targeting EGFR-driven malignancies.

Downstream Signaling and Cellular Consequences

Inhibition of EGFR by this compound is anticipated to disrupt key downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While direct studies on the downstream effects of this compound are still emerging, research on structurally related xanthones that also target EGFR provides a strong predictive framework for its cellular impact.

The EGFR Signaling Cascade

The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that plays a central role in cell growth and division. This pathway involves the activation of downstream molecules such as Extracellular signal-regulated kinases (ERK) and Akt.

Figure 1: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Studies on analogous xanthones suggest that inhibition of EGFR phosphorylation by these compounds leads to the suppression of ERK phosphorylation.[2] This disruption of the MAPK/ERK pathway is a critical event that contributes to the anti-proliferative effects of these molecules. Similarly, the PI3K/Akt pathway, another key downstream effector of EGFR, is also a likely target for disruption by this compound.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of pro-survival signaling pathways by this compound is expected to culminate in the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells. Research on a related tetrahydroxy-diprenylxanthone has shown that its anti-tumor activity is associated with the promotion of apoptosis and alterations in cell cycle distribution.[2] It is highly probable that this compound exerts similar effects, making the investigation of its impact on apoptosis and the cell cycle a key area of future research.

Quantitative Data Summary

The following table summarizes the key quantitative data available for the activity of this compound.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | EGFR-Tyrosine Kinase | Kinase Activity Assay | 90.34 nM | [1] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.

EGFR-Tyrosine Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on EGFR-tyrosine kinase activity.

Materials:

-

Recombinant human EGFR-tyrosine kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the EGFR-tyrosine kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Figure 2: Workflow for the EGFR-Tyrosine Kinase Inhibition Assay.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.

Materials:

-

Cancer cell line expressing EGFR (e.g., A549, MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using ECL substrate and a chemiluminescence imager.

-

Analyze the band intensities to determine the relative phosphorylation levels.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

Figure 3: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis using Propidium Iodide

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent through its potent inhibition of EGFR-tyrosine kinase. The anticipated downstream effects on critical signaling pathways, leading to apoptosis and cell cycle arrest, underscore its promise in cancer therapy. The experimental protocols provided in this guide offer a framework for further elucidation of its precise molecular mechanisms. Future research should focus on confirming the downstream effects of this compound on the MAPK/ERK and PI3K/Akt pathways in various cancer cell lines, and in vivo studies are warranted to evaluate its therapeutic efficacy and safety profile.

References

Methodological & Application

Application Notes & Protocols: Cell-Based Assays Using 1,5-Dihydroxyxanthone

Introduction

1,5-Dihydroxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds found in various plant species, such as Garcinia cowa and Mammea africana.[1][2] The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets, conferring a wide range of pharmacological activities.[3] Xanthone derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antioxidant, and neuroprotective agents.[3][4][5] These activities are often linked to the modulation of key cellular signaling pathways, including NF-κB, Nrf2, and various protein kinases.[3][6] This document provides detailed protocols and application notes for utilizing this compound in various cell-based assays to explore its therapeutic potential.

Section 1: Anticancer and Cytotoxicity Screening

Xanthones are widely investigated for their anticancer properties, which are often mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of key enzymes like topoisomerases.[3][7] The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.

Data Presentation: Comparative Anticancer Activity

While specific IC50 values for this compound are not extensively published, the following table summarizes the reported activities of structurally related hydroxyxanthones against various cancer cell lines to provide a contextual framework for expected potency.[8][9]

| Compound | Cell Line | IC50 (µM) |

| 1,3-Dihydroxyxanthone | HeLa | 86.0 |

| 1,3-Dihydroxyxanthone | HepG2 | 71.4 |

| 1,6-Dihydroxyxanthone | HepG2 | 40.4 |

| 1,7-Dihydroxyxanthone | HepG2 | 13.2 |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 |

| Doxorubicin (Control) | HepG2 | ~1-5 (Varies) |

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.[10][11]

Materials:

-

This compound

-

Human cancer cell line (e.g., HepG2, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 to 200 µM). Include a vehicle control (DMSO only).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Section 2: Anti-Inflammatory Activity

Xanthones can exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][12]

Signaling Pathway: NF-κB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete culture medium

-

ELISA kit for a pro-inflammatory cytokine (e.g., Mouse IL-6 or TNF-α)

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

-

Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.

Section 3: Neuroprotective and Antioxidant Activity

The neuroprotective effects of xanthones are often attributed to their antioxidant properties and their ability to combat oxidative stress, a key factor in neurodegenerative diseases.[13][14] The Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Signaling Pathway: Nrf2 Antioxidant Response

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Protocol: Neuroprotection Against Oxidative Stress

This assay assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from damage induced by an oxidative stressor like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[15]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

This compound

-

Neurotoxin (e.g., 6-OHDA or H₂O₂)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well plates

-

Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours. Include vehicle control wells.

-

Induce Damage: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Assess Viability: Measure cell viability using a standard method such as the MTT assay (described in Section 1) or a luminescence-based ATP assay.

-

Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Hypothetical Data: Neuroprotective Effect

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| Untreated Control | - | 100% |

| Neurotoxin (6-OHDA) | 100 | 45% |

| 6-OHDA + 1,5-DHX | 1 | 52% |

| 6-OHDA + 1,5-DHX | 10 | 68% |

| 6-OHDA + 1,5-DHX | 50 | 85% |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Neuroprotective Effect of Xanthone and 6-Hydroxyflavone in the Model of Parkinson's Disease Induced by 6-Hydroxydopamine in Laboratory Mice: Behavioral Evaluations [sid.ir]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols: Anticholinesterase Activity Assay of 1,5-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Among these, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is prevented, leading to an increase in its concentration in the synaptic cleft and an enhancement of cholinergic neurotransmission.

1,5-Dihydroxyxanthone is a xanthone derivative that has been suggested to possess anticholinesterase activity. These application notes provide a comprehensive protocol for determining the in vitro anticholinesterase activity of this compound using the well-established Ellman's method. The protocol is designed to be a practical guide for researchers in academic and industrial settings.

Principle of the Assay

The anticholinesterase activity is determined using a spectrophotometric method developed by Ellman et al. This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by AChE or BChE, respectively. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to the cholinesterase activity. The presence of an inhibitor, such as this compound, will reduce the rate of the reaction.

Data Presentation

Table 1: Anticholinesterase Activity of Selected Dihydroxyxanthone Derivatives

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 1,3-Dihydroxyxanthone Derivative 1 | 2.61 ± 0.13[1] | 0.51 ± 0.01[1] |

| 1,3-Dihydroxyxanthone Derivative 2 | 0.46[2] | Not Reported |

| 1,3-Dihydroxyxanthone Derivative 3 | 12.09[2] | Not Reported |

| This compound | Data not available | Data not available |

Note: The presented IC₅₀ values for 1,3-dihydroxyxanthone derivatives are for specific synthetic modifications of the parent molecule and are provided for illustrative purposes. The actual activity of this compound may vary.

Experimental Protocols

This section provides a detailed protocol for the in vitro determination of the anticholinesterase activity of this compound using Ellman's method.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris-HCl in distilled water, adjust the pH to 8.0 with HCl, and make up to the final volume.

-

DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.

-

ATCI and BTCI Solutions (10 mM): Dissolve ATCI and BTCI separately in distilled water. Prepare fresh daily.

-

Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE (e.g., 1 U/mL) and BChE (e.g., 1 U/mL) in Tris-HCl buffer containing 0.1% BSA. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO.

-

Positive Control Stock Solution (e.g., 1 mg/mL): Dissolve Donepezil or Galantamine in DMSO.

Assay Procedure

-

Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control in Tris-HCl buffer. The final concentration of DMSO in the well should not exceed 1%.

-

Assay Plate Setup: In a 96-well microplate, add the following reagents in the specified order:

-

Blank: 180 µL Tris-HCl buffer + 10 µL ATCI/BTCI solution + 10 µL DTNB solution.

-

Control (Enzyme Activity without Inhibitor): 160 µL Tris-HCl buffer + 10 µL enzyme solution + 10 µL DMSO + 10 µL DTNB solution.

-

Test Sample: 150 µL Tris-HCl buffer + 10 µL enzyme solution + 10 µL of each dilution of this compound + 10 µL DTNB solution.

-

Positive Control: 150 µL Tris-HCl buffer + 10 µL enzyme solution + 10 µL of each dilution of the positive control + 10 µL DTNB solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells except the blank.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader at 37°C.

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

-

V_control is the rate of reaction of the control (enzyme without inhibitor).

-

V_sample is the rate of reaction in the presence of the test compound.

-

-

Determine the IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Workflow for Anticholinesterase Activity Assay

References

- 1. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antifungal Activity of 1,5-Dihydroxyxanthone against Cladosporium cucumerinum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporium cucumerinum is a phytopathogenic fungus responsible for causing scab disease in cucurbitaceous crops, leading to significant economic losses in agriculture. The development of effective and environmentally benign antifungal agents is crucial for managing this plant pathogen. Xanthones, a class of naturally occurring polyphenolic compounds, have garnered considerable interest due to their diverse biological activities, including antifungal properties. Among them, 1,5-Dihydroxyxanthone is a xanthone derivative that has been investigated for its fungistatic capabilities. This document provides a summary of the available data on the antifungal activity of this compound against C. cucumerinum, detailed experimental protocols for in vitro antifungal susceptibility testing, and a proposed mechanism of action.

Data Presentation

Currently, specific data on the antifungal activity of this compound against Cladosporium cucumerinum is limited. The primary available quantitative data comes from a thin-layer chromatography (TLC)–bioautographic assay, which determines the minimum amount of a compound required to inhibit fungal growth on a TLC plate.

| Compound | Fungal Strain | Assay Type | Minimum Inhibitory Amount (µg) | Reference |

| This compound | Cladosporium cucumerinum | TLC-Bioautography | 0.5 | [1] |

Note: Further studies employing methods such as broth microdilution or agar dilution are required to determine more comprehensive metrics like Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound against Cladosporium cucumerinum. These are standardized methods adaptable for testing novel antifungal compounds.

Fungal Strain and Culture Maintenance

-

Fungal Strain: Cladosporium cucumerinum (e.g., ATCC 11279 or a wild-type isolate).

-

Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium for the cultivation of C. cucumerinum.

-

Incubation Conditions: Cultures should be maintained at 25-28°C in the dark or under ambient light.

-

Subculturing: The fungus should be subcultured every 1-2 weeks to maintain viability.

Inoculum Preparation

A standardized inoculum is critical for reproducible susceptibility testing results.

-

Grow C. cucumerinum on a PDA plate for 7-10 days at 25-28°C to allow for sufficient sporulation.

-

Flood the surface of the agar plate with sterile 0.85% saline solution containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

-

Transfer the resulting suspension to a sterile tube.

-

Allow the heavy particles to settle for 3-5 minutes.

-

Transfer the upper suspension of conidia to a new sterile tube.

-

Adjust the conidial suspension to a concentration of 1 x 10^6 to 5 x 10^6 conidia/mL using a hemocytometer or by spectrophotometric correlation.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the fungus.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL).

-

Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of 0.5 x 10^4 to 5 x 10^4 conidia/mL.

-

Controls:

-

Positive Control: Fungal inoculum in the medium without the antifungal agent.

-

Negative Control: Medium only (no inoculum or antifungal agent).

-

Solvent Control: Fungal inoculum in the medium with the highest concentration of the solvent used.

-

-

Incubation: Incubate the microtiter plates at 25-28°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible fungal growth as observed by the naked eye.

Agar Dilution Method for MIC Determination

This method involves incorporating the antifungal agent directly into the agar medium.

-

Preparation of Antifungal Plates: Prepare a series of PDA plates containing two-fold serial dilutions of this compound. A stock solution of the compound is added to the molten agar (cooled to 45-50°C) before pouring the plates.

-

Inoculation: Spot-inoculate a small volume (e.g., 1-5 µL) of the standardized fungal inoculum onto the surface of the agar plates.

-

Controls: Include a control plate with no antifungal agent and a solvent control plate.

-

Incubation: Incubate the plates at 25-28°C for 3-5 days.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the fungus at the inoculation spots.

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against Cladosporium cucumerinum using the broth microdilution method.

Proposed Signaling Pathway for Antifungal Action

While the precise mechanism of action for this compound against C. cucumerinum has not been elucidated, a plausible hypothesis based on the known antifungal activity of other xanthones involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and eventual cell death.

Caption: A proposed mechanism of action for the antifungal activity of this compound, highlighting the potential inhibition of the ergosterol biosynthesis pathway.

References

Application Notes: Antibacterial Activity of 1,5-Dihydroxyxanthone Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxyxanthone is a naturally occurring xanthone derivative found in some plant species. Xanthones, as a class of polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities, including antimicrobial properties. This document provides a summary of the available data and experimental protocols to evaluate the antibacterial activity of this compound against Gram-positive bacteria.

Note on Reported Activity: Current scientific literature indicates that this compound itself has not demonstrated significant direct antibacterial activity against common Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis in standard assays.[1] One study reported only "modest activity" against a range of bacteria and yeasts. However, other closely related hydroxylated xanthones have shown notable antibacterial effects, suggesting that the specific hydroxylation pattern on the xanthone scaffold is crucial for its antimicrobial action.[1][2] These related compounds provide valuable context for structure-activity relationship (SAR) studies in the development of new antibacterial agents.

Data Presentation: Antibacterial Activity of Related Hydroxylated Xanthones

While direct quantitative data for this compound is limited due to its reported lack of significant activity, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of structurally similar xanthones against representative Gram-positive bacteria to inform SAR studies.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus ATCC 25923 | >256 | [1] |

| Bacillus subtilis ATCC 6633 | >256 | [1] | |

| 1,5,6-Trihydroxyxanthone | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| Bacillus subtilis ATCC 6633 | 64 | [1] | |

| Methicillin-Resistant S. aureus (MRSA) | 64 | [1] | |

| 1,6,7-Trihydroxyxanthone | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| Bacillus subtilis ATCC 6633 | 128 | [1] | |

| Methicillin-Resistant S. aureus (MRSA) | 64 | [1] | |

| 1,3,6,7-Tetrahydroxyxanthone | Staphylococcus aureus ATCC 25923 | 256 | [1] |

| Bacillus subtilis ATCC 6633 | 256 | [1] |

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of xanthone compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

This compound (or other test compounds)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Positive control antibiotic (e.g., Vancomycin)

-

Sterile saline solution (0.85% NaCl)

-

Incubator (37°C)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in MHB to achieve the desired starting concentration for the assay.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Assay Setup in 96-Well Plate:

-

Add 100 µL of MHB to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

-

This will result in wells with decreasing concentrations of the test compound.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A row with a standard antibiotic (e.g., Vancomycin) undergoing serial dilution.

-

Negative Control (Sterility Control): A well with MHB only (no bacteria or compound).

-

Growth Control: A well with MHB and bacteria but no test compound.

-

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipettes and tips

-

Incubator (37°C)

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in the initial inoculum).

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining MIC and MBC.

Potential Antibacterial Mechanisms of Xanthones

Since the specific signaling pathways affected by this compound in Gram-positive bacteria have not been elucidated, the following diagram illustrates general potential mechanisms of action for phenolic compounds like xanthones.

References

Application Notes and Protocols: Anticancer Activity of 1,5-Dihydroxyxanthone in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities. Among these, hydroxylated xanthones have demonstrated notable efficacy against various cancer cell lines. This document provides detailed application notes and protocols for investigating the anticancer activity of 1,5-dihydroxyxanthone in HeLa (human cervical cancer) cells. While direct and extensive research on this compound in HeLa cells is limited, this guide synthesizes available information on related hydroxyxanthones and provides standardized protocols to facilitate further investigation into its therapeutic potential.

Data Presentation

Due to the limited specific data for this compound in HeLa cells, the following table includes IC50 values for other dihydroxyxanthone derivatives to provide a comparative context for researchers. It is hypothesized that the IC50 value for this compound would be within a similar micromolar range.

Table 1: Cytotoxicity of Hydroxyxanthones in HeLa Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,3-Dihydroxyxanthone | HeLa | >200 | |

| 1,6-Dihydroxyxanthone | HeLa | 86.0 - >200 | |

| 3,6-Dihydroxyxanthone | HeLa | 86.0 - >200 | |

| Trihydroxyxanthone 3a | HeLa | 277 ± 9 | [1] |

| 1-Hydroxyxanthone | HeLa | >200 |